4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide
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Overview
Description
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core, a nitrophenyl group, and a thiazinan ring with a dioxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through a cyclization reaction involving a suitable amine and a sulfur-containing reagent under controlled conditions.
Introduction of the Dioxo Group: The dioxo group is introduced via oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling with Benzamide: The benzamide core is coupled with the thiazinan ring through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Nitration of the Phenyl Group: The nitrophenyl group is introduced through a nitration reaction, using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzamide and nitrophenyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and nitrophenyl derivatives.
Scientific Research Applications
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the benzamide core may interact with protein binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-nitrophenyl)benzamide
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-nitrophenyl)benzamide
- 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-chlorophenyl)benzamide
Uniqueness
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c21-17(18-14-4-3-5-16(12-14)20(22)23)13-6-8-15(9-7-13)19-10-1-2-11-26(19,24)25/h3-9,12H,1-2,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJYPPHMPROPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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